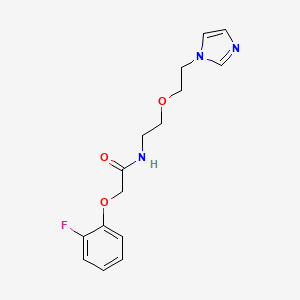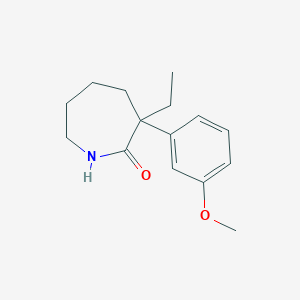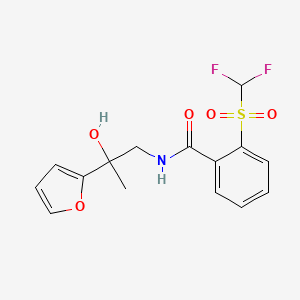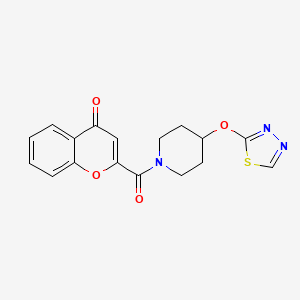![molecular formula C21H22N4O3 B2802181 3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine CAS No. 2198237-41-9](/img/structure/B2802181.png)
3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-({1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Piperidine derivatives, such as the compound , are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . The compound could potentially be used in the design and synthesis of new drugs .
Treatment of Hyperglycemia and Related Disorders
Compounds similar to the one have shown efficacy in reducing blood glucose . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Cancer Treatment
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are structurally similar to the compound , have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically resistant . These inhibitors could potentially be used in the treatment of cancers where these kinases play a role .
Fungicidal Activity
The structure-activity relationship between chemical structure and biological activity has been studied in pyridine groups containing different substituents . This suggests that the compound could potentially be used in the design of fungicides .
Drug Development
The compound could be used in the early stages of drug development. The ADMET characteristics of the drug are necessary for drug development and should be carried out in early stages to avoid drug development failures .
Synthesis of Alkaloids
Piperidine derivatives are also present in alkaloids . Therefore, the compound could potentially be used in the synthesis of various alkaloids .
Wirkmechanismus
Mode of Action
It’s known that many similar compounds interact with their targets through various mechanisms, such as binding with high affinity to multiple receptors . More detailed studies are needed to understand the specific interactions and resulting changes caused by this compound .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available resources. These properties play a crucial role in determining the bioavailability of the compound. Detailed pharmacokinetic studies are required to understand these properties for this compound .
Result of Action
Similar compounds have shown a wide range of biological activities .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not clearly outlined in the available resources. Environmental factors can significantly impact the effectiveness and stability of many compounds. More detailed studies are needed to understand how such factors influence this specific compound .
Eigenschaften
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-4-2-9-23-20(15)27-14-16-6-10-25(11-7-16)21(26)18-12-19(28-24-18)17-5-3-8-22-13-17/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXNBMKSJVPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)



![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)
![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)
![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)



![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)
![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)